6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

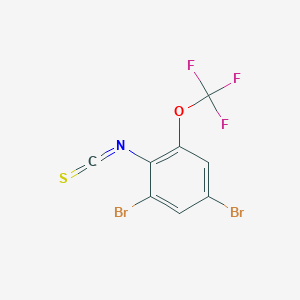

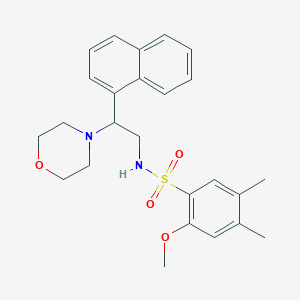

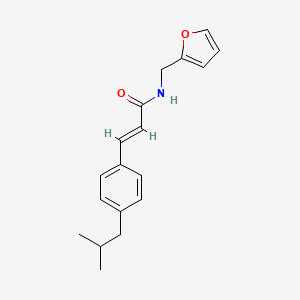

The molecular structure of 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile consists of a nicotinonitrile core, with an amino group and a hydroxy group at the 6 and 2 positions, respectively. Additionally, a sulfonyl group attached to a 4-methylphenyl group is present at the 5 position.科学的研究の応用

Synthesis and Reactivity

Research on nitrile-stabilized carbanions underscores the importance of such compounds in organic synthesis. Nitrile-stabilized carbanions engage in a variety of reactions, including alkylation, arylation, acylation, and addition reactions, to form carbon-carbon bonds. These reactions are crucial for constructing complex organic molecules, suggesting that compounds like 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile could play a significant role in the synthesis of pharmaceuticals and other organic compounds (Arseniyadis, Kyler, & Watt, 1984).

Applications in Photodynamic Therapy

In the realm of photodynamic therapy (PDT), the synthesis and manipulation of organic compounds, including those with sulfonamide groups, are of particular interest. For example, the optimization of intralesional protoporphyrin IX content for improved clinical outcomes in PDT highlights the potential for compounds like this compound to serve as precursors or adjuncts in therapeutic applications (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Antioxidant and Antitumor Properties

The study of sulfonamides, including their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, provides a comprehensive overview of the medicinal chemistry aspects of sulfonamides. This body of work emphasizes the importance of the sulfonamide group in the planning and development of bioactive substances, potentially including compounds like this compound, for their promising antitumor properties (Azevedo-Barbosa et al., 2020).

Environmental Applications

The removal of pharmaceutical impurities from aqueous solutions using cleaner techniques underscores the environmental relevance of organic compounds, including sulfonamides. This research area explores methods for mitigating the impact of persistent organic pollutants, suggesting that compounds like this compound may have applications in environmental remediation and pollution control (Prasannamedha & Kumar, 2020).

作用機序

The mechanism of action of 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile is not specified in the search results. The mechanism of action would depend on the specific application of this compound, which is typically used for research purposes.

Safety and Hazards

特性

IUPAC Name |

6-amino-5-(4-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-8-2-4-10(5-3-8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJLBCXLHBHVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)

amine hydrochloride](/img/structure/B2515528.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)